4,5-Dimethyl-1,3-oxazole-2-carbaldehyde

Beschreibung

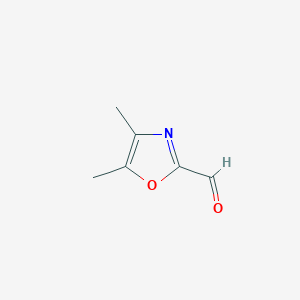

Structure

2D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-5(2)9-6(3-8)7-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEMOUHXSVJUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565434 | |

| Record name | 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65128-98-5 | |

| Record name | 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1,3-oxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4,5 Dimethyl 1,3 Oxazole 2 Carbaldehyde

Transformations of the Carbaldehyde Moiety

The aldehyde group is a highly versatile functional group, and its position on the electron-deficient C2 of the oxazole (B20620) ring influences its reactivity. It serves as a key handle for introducing molecular complexity through various transformations.

The aldehyde functionality of 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde readily participates in condensation reactions with active methylene (B1212753) compounds. A prominent example is the Claisen-Schmidt condensation, where it reacts with ketones, such as various acetophenone (B1666503) derivatives, in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. These reactions are typically conducted in a protic solvent like ethanol (B145695) with a base catalyst such as sodium hydroxide. The resulting chalcones are valuable intermediates for the synthesis of other heterocyclic systems like pyrimidines and pyrazolines.

Table 1: Examples of Condensation Reactions This table is illustrative and based on the reactivity of similar oxazole carbaldehydes.

| Reactant 1 | Reactant 2 (Acetophenone Derivative) | Base Catalyst | Product (Oxazole-containing Chalcone) |

| This compound | Acetophenone | Sodium Hydroxide | 1-Phenyl-3-(4,5-dimethyl-1,3-oxazol-2-yl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | Potassium Hydroxide | 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | Sodium Hydroxide | 1-(4-Chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)prop-2-en-1-one |

The carbaldehyde group is amenable to a variety of standard functional group interconversions, providing access to a range of derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4,5-dimethyl-1,3-oxazole-2-carboxylic acid. This transformation can be achieved using common oxidizing agents like potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid is a precursor for other derivatives such as esters and amides.

Reduction: The aldehyde can be reduced to a primary alcohol, (4,5-dimethyl-1,3-oxazol-2-yl)methanol, using reducing agents like sodium borohydride.

Nucleophilic Addition: Organometallic reagents, including Grignard reagents and organolithium compounds, can add to the electrophilic carbonyl carbon. This reaction leads to the formation of secondary alcohols, creating a new carbon-carbon bond and introducing diverse substituents at the position alpha to the oxazole ring.

Table 2: Functional Group Interconversions of the Carbaldehyde Moiety

| Reaction Type | Reagent(s) | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4,5-Dimethyl-1,3-oxazole-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (4,5-Dimethyl-1,3-oxazol-2-yl)methanol |

| Grignard Addition | Phenylmagnesium Bromide (PhMgBr) | (4,5-Dimethyl-1,3-oxazol-2-yl)(phenyl)methanol |

| Wittig Reaction | Methyltriphenylphosphonium Bromide/Base | 2-Ethenyl-4,5-dimethyl-1,3-oxazole |

Reactions Involving the Oxazole Ring System

The oxazole ring, while aromatic, possesses unique reactivity patterns due to the presence of two different heteroatoms and its specific electronic distribution.

Direct nucleophilic substitution on the oxazole ring is generally challenging and uncommon. tandfonline.compharmaguideline.com The ring is considered electron-rich and does not readily undergo attack by nucleophiles unless a suitable leaving group is present, typically at the electron-deficient C2 position. semanticscholar.org In the case of this compound, the C2 position is already functionalized with a carbaldehyde group, which is not a good leaving group. Nucleophilic attack on the oxazole ring itself, rather than the aldehyde, can lead to ring cleavage, particularly under harsh conditions with strong bases. pharmaguideline.com

Electrophilic substitution on the oxazole ring is also generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.comsemanticscholar.org However, the presence of electron-donating groups can activate the ring. tandfonline.com In this compound, the two methyl groups at C4 and C5 are electron-donating. The typical order of reactivity for electrophilic substitution in oxazoles is C5 > C4 > C2. pharmaguideline.com Since both the C4 and C5 positions are already substituted with methyl groups in the target molecule, further electrophilic substitution on the carbon framework is unlikely.

More feasible electrophilic reactions occur at the nitrogen atom (N3), which behaves like a pyridine-type nitrogen. pharmaguideline.com

N-Alkylation: The nitrogen atom can be alkylated using alkylating agents to form N-alkyloxazolium salts. tandfonline.compharmaguideline.com

N-Acylation: Acylation can occur at the nitrogen atom, leading to the formation of N-acyloxazolium salts. tandfonline.comsemanticscholar.org

Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.com The reaction is facilitated by electron-donating substituents on the oxazole ring, which enhance the reactivity of the diene system. pharmaguideline.com The methyl groups at C4 and C5 in this compound would therefore be expected to promote such reactions.

Oxazoles react with various dienophiles, including alkenes and alkynes. The initial Diels-Alder adduct is often unstable and undergoes a retro-Diels-Alder reaction or rearrangement to yield more stable products. researchgate.net For instance, reaction with an alkyne dienophile typically leads to the formation of a furan (B31954) derivative after the elimination of a nitrile. Reaction with an alkene dienophile can lead to the formation of a pyridine (B92270) derivative through a dehydration step. researchgate.netresearchgate.net These intramolecular Diels-Alder reactions of oxazoles (IMDAO) are a powerful tool for the synthesis of complex heterocyclic and natural product skeletons. researchgate.net

Table 3: Potential Diels-Alder Reactions This table outlines the expected products based on general oxazole reactivity.

| Dienophile | Intermediate Product | Final Product Type | Example Final Product (from reaction with Dimethyl acetylenedicarboxylate) |

| Alkynes (e.g., DMAD) | Bicyclic adduct | Furan | Dimethyl 3,4-dimethylfuran-2,5-dicarboxylate (plus acetonitrile) |

| Alkenes (e.g., Maleimide) | Bicyclic adduct | Pyridine | Substituted 3-hydroxypyridine (B118123) derivative |

Formation of Novel Fused and Substituted Oxazole Derivatives

The aldehyde functional group at the 2-position of the 4,5-dimethyl-1,3-oxazole scaffold imparts significant reactivity, rendering it a valuable synthon for the construction of more complex molecular architectures. This reactivity is particularly exploited in the formation of novel fused and substituted oxazole derivatives through various cyclocondensation and multicomponent reactions. The electrophilic nature of the aldehyde carbon readily facilitates reactions with a diverse range of nucleophiles, leading to the generation of new heterocyclic rings fused to the oxazole core.

One of the most effective strategies for the synthesis of fused heterocyclic systems from this compound involves its condensation with compounds possessing active methylene groups. These reactions typically proceed via an initial Knoevenagel condensation, which furnishes an α,β-unsaturated intermediate. Subsequent intramolecular cyclization of this intermediate can lead to the formation of a variety of fused ring systems.

Furthermore, the versatility of this compound as a building block is evident in its potential application in multicomponent reactions. These one-pot syntheses allow for the efficient assembly of complex molecules from three or more starting materials, offering a streamlined approach to a wide array of substituted and fused oxazole derivatives.

Cyclocondensation Reactions with Active Methylene Compounds

The reaction of this compound with various active methylene compounds, typically in the presence of a basic catalyst, is a cornerstone for the synthesis of fused oxazoles. The initial condensation product, a 2-(4,5-dimethyl-1,3-oxazol-2-yl)methylene derivative, can be designed to undergo subsequent cyclization, thereby constructing a new ring fused to the oxazole. For example, reaction with β-ketoesters or malonates can lead to the formation of oxazolo-pyridines and related systems.

| Active Methylene Compound | Reaction Conditions | Resulting Fused or Substituted Oxazole Derivative |

| Malononitrile | Piperidine, Ethanol, Reflux | 2-((4,5-Dimethyl-1,3-oxazol-2-yl)methylene)malononitrile |

| Ethyl acetoacetate | Piperidine, Acetic Acid, Benzene (B151609), Reflux | Ethyl 2-acetyl-3-(4,5-dimethyl-1,3-oxazol-2-yl)acrylate |

| Barbituric acid | Acetic Acid, Reflux | 5-((4,5-Dimethyl-1,3-oxazol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Synthesis of Fused Pyrimido[4,5-d]oxazoles

A significant application of the reactivity of this compound is in the synthesis of pyrimido[4,5-d]oxazoles. These fused heterocyclic systems are of interest due to their structural similarity to purines, suggesting potential biological activity. The synthesis can be achieved through a multicomponent reaction involving the oxazole-carbaldehyde, an active methylene compound, and a urea (B33335) or thiourea (B124793) derivative. This approach allows for the direct construction of the fused pyrimidine (B1678525) ring onto the oxazole core.

| Reagent 1 | Reagent 2 | Fused Heterocyclic Product |

| 6-Aminouracil | p-Tolualdehyde | 7-(4-Methylphenyl)-5,6-dimethyl-5,8-dihydropyrimido[4,5-d]oxazolo[3,2-a]pyrimidin-4(3H)-one |

| N,N-Dimethylbarbituric acid | Aniline | 1,3,5,6-Tetramethyl-7-phenyl-5,8-dihydropyrimido[4,5-d]oxazolo[3,2-a]pyrimidin-2,4(1H,3H)-dione |

| 2-Thiobarbituric acid | Benzaldehyde | 5,6-Dimethyl-7-phenyl-2-thioxo-2,3,5,8-tetrahydropyrimido[4,5-d]oxazolo[3,2-a]pyrimidin-4(1H)-one |

The research into the derivatization of this compound continues to yield novel heterocyclic structures with potential applications in various fields of chemistry. The ability to readily form new fused and substituted oxazoles underscores the importance of this compound as a versatile building block in synthetic organic chemistry.

Spectroscopic and Computational Characterization of 4,5 Dimethyl 1,3 Oxazole 2 Carbaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the structure of organic molecules. Each technique probes different aspects of the molecular structure, and together they provide a definitive characterization.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde is expected to show three distinct signals corresponding to the three types of protons in the molecule: the aldehyde proton, the methyl protons at the 4-position, and the methyl protons at the 5-position.

The aldehyde proton (-CHO) is highly deshielded and would appear as a singlet at a low field, typically in the range of δ 9.5-10.5 ppm.

The two methyl groups (-CH₃) attached to the oxazole (B20620) ring would appear as sharp singlets. Their exact chemical shifts would be influenced by their position on the heterocyclic ring. Generally, methyl groups on aromatic or heteroaromatic rings appear in the range of δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |

| 4-CH₃ | 2.0 - 2.5 | Singlet (s) |

| 5-CH₃ | 2.0 - 2.5 | Singlet (s) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, six distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electronic nature of the substituents. scispace.com

The aldehyde carbonyl carbon (C=O) is the most deshielded, typically appearing in the δ 180-195 ppm region.

The carbons of the oxazole ring (C2, C4, C5) would have characteristic shifts. The C2 carbon, bonded to both heteroatoms and the aldehyde group, would be significantly downfield. The C4 and C5 carbons, bonded to the methyl groups, would also have distinct chemical shifts, typically in the aromatic/heteroaromatic region (δ 120-160 ppm).

The two methyl carbons (-CH₃) would appear at a high field (upfield), generally in the δ 10-20 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 195 |

| Oxazole C2 | 155 - 165 |

| Oxazole C4 | 140 - 150 |

| Oxazole C5 | 125 - 135 |

| 4-CH₃ | 10 - 20 |

| 5-CH₃ | 10 - 20 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the key characteristic absorption bands would be:

A strong, sharp absorption band for the aldehyde C=O stretch , typically found in the range of 1700-1725 cm⁻¹.

Absorption bands corresponding to the oxazole ring stretches (C=N and C=C) , which are expected in the 1500-1650 cm⁻¹ region.

Bands for C-H stretching from the aldehyde and methyl groups. The aldehydic C-H stretch usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The methyl C-H stretches occur around 2900-3000 cm⁻¹.

Vibrations associated with the C-O-C stretch of the oxazole ring, typically observed in the 1050-1250 cm⁻¹ region. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1700 - 1725 | Strong |

| Oxazole C=N / C=C | Stretch | 1500 - 1650 | Medium-Strong |

| Aldehyde C-H | Stretch | ~2720, ~2820 | Weak |

| Methyl C-H | Stretch | 2900 - 3000 | Medium |

| Oxazole C-O-C | Stretch | 1050 - 1250 | Medium-Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₇NO₂), the calculated molecular weight is approximately 125.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 125.

The fragmentation pattern would likely involve:

Loss of the aldehyde proton (H•) to give an [M-1]⁺ peak at m/z = 124.

Loss of the formyl group (•CHO) to give an [M-29]⁺ peak at m/z = 96.

Cleavage of the oxazole ring, leading to various smaller charged fragments.

Low-resolution mass spectrometry (LRMS) can confirm the molecular weight. rsc.org

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure for this compound. If a suitable crystal could be grown, this technique would confirm the planarity of the oxazole ring and provide exact geometric parameters for the entire molecule, including the orientation of the aldehyde group relative to the ring. Studies on related oxazole derivatives have successfully used this method to elucidate their molecular geometry and packing in the crystal lattice. nih.govresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems and heteroatoms, such as this compound, are expected to absorb UV or visible light.

The spectrum would likely show absorptions corresponding to:

π → π transitions*, associated with the conjugated π-system of the oxazole ring and the carbonyl group. These are typically strong absorptions.

n → π transitions, involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π orbital. These transitions are generally weaker than π → π* transitions.

The absorption maxima (λ_max) for similar heterocyclic aldehydes are often observed in the 250-350 nm range. globalresearchonline.netresearchgate.net The solvent used can influence the position of these maxima. globalresearchonline.net

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational methods serve as powerful predictive tools. cuny.edu Techniques like Density Functional Theory (DFT) can be employed to:

Optimize the molecular geometry , predicting bond lengths and angles that would be expected from an X-ray crystal structure.

Predict NMR spectra (¹H and ¹³C) by calculating the magnetic shielding of each nucleus. These calculated shifts can be compared with experimental data for validation.

Simulate IR and UV-Vis spectra by calculating vibrational frequencies and electronic transition energies, respectively. This can aid in the assignment of experimental spectral bands. researchgate.net

Analyze the electronic structure , including molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, to understand the molecule's reactivity and intermolecular interactions.

Computational studies on related heterocyclic systems have shown good agreement between calculated and experimental results, highlighting the utility of these methods in characterizing novel compounds. cuny.eduresearchgate.net

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecular systems. researchgate.net The B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional, combined with a basis set such as 6-311G++(d,p), is frequently employed to perform geometry optimization and predict molecular parameters. irjweb.com This approach allows for the calculation of the most stable conformation of the molecule (ground state) and provides detailed information on bond lengths, bond angles, and dihedral angles.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | O1-C2 | 1.36 |

| C2-N3 | 1.31 | |

| N3-C4 | 1.40 | |

| C4-C5 | 1.37 | |

| C5-O1 | 1.38 | |

| Bond Angle (°) | C5-O1-C2 | 105.0 |

| O1-C2-N3 | 115.0 | |

| C2-N3-C4 | 108.0 | |

| N3-C4-C5 | 109.0 | |

| C4-C5-O1 | 103.0 |

Quantum Chemical Calculations for Spectroscopic Data Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. researchgate.net By simulating vibrational frequencies and electronic transitions, these methods provide a theoretical basis for experimental findings from techniques like Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy. nih.govejournal.by

Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govucm.es For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is effective for predicting ¹H and ¹³C chemical shifts. mdpi.com Theoretical calculations of vibrational spectra (IR and Raman) help in the assignment of complex experimental spectra by correlating calculated frequencies with specific vibrational modes of the molecule. ejournal.by

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (aldehyde) | Stretching | 1710 - 1690 |

| C=N (oxazole) | Stretching | 1650 - 1620 |

| C-H (aldehyde) | Stretching | 2850 - 2820 |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2980 - 2870 |

| C-O-C (oxazole) | Stretching | 1150 - 1050 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. youtube.comresearchgate.net The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com From the HOMO and LUMO energies, important global reactivity descriptors can be calculated, such as chemical hardness, chemical potential, and the electrophilicity index, which further quantify the molecule's reactivity. nih.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.80 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Ionization Potential (I) | I ≈ -E_HOMO | 6.50 |

| Electron Affinity (A) | A ≈ -E_LUMO | 1.80 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 |

| Electrophilicity Index (ω) | ω = (I + A)² / (8 * (I - A)) | 2.19 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites within a molecule for both electrophilic and nucleophilic attacks. researchgate.netorientjchem.org The MESP map illustrates the charge distribution on the molecular surface, using a color scale to represent different potential values. irjweb.com

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are likely sites for nucleophilic attack. nih.gov Green and yellow areas represent regions of intermediate or near-zero potential. For this compound, the MESP surface would likely show a significant negative potential (red) around the carbonyl oxygen and the oxazole nitrogen, indicating these are the primary nucleophilic centers. The area around the aldehydic proton would exhibit a positive potential (blue), marking it as an electrophilic site. irjweb.comorientjchem.org

Non-Linear Optical (NLO) Properties Prediction

The study of non-linear optical (NLO) properties is a rapidly growing field, driven by the demand for advanced materials in optoelectronics and photonics. researchgate.net Organic molecules with large NLO responses are of particular interest. Computational methods, specifically DFT, are widely used to predict the NLO properties of molecules, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govrgnpublications.com

A high value of the first-order hyperpolarizability (β) is indicative of a significant NLO response. researchgate.net This property is often associated with molecules that have electron-donating and electron-accepting groups connected through a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net For this compound, the oxazole ring acts as part of the conjugated system, and theoretical calculations can quantify its potential as a candidate for NLO applications. researchgate.net

| Property | Symbol | Predicted Value |

|---|---|---|

| Dipole Moment | μ (Debye) | 3.5 |

| Mean Polarizability | α (x 10⁻²⁴ esu) | 12.5 |

| First Hyperpolarizability | β (x 10⁻³⁰ esu) | 8.0 |

Research Applications of 4,5 Dimethyl 1,3 Oxazole 2 Carbaldehyde Scaffold and Its Derivatives

Applications as Key Building Blocks in Organic Synthesis

The aldehyde functionality attached to the oxazole (B20620) ring imparts significant reactivity, making compounds like 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde valuable intermediates in organic synthesis. The aldehyde group can readily participate in nucleophilic addition, condensation, and other reactions, allowing for the extension of the carbon skeleton and the introduction of diverse functionalities.

The aldehyde group on the oxazole ring serves as a crucial handle for building more elaborate molecules. One of the primary applications is in condensation reactions, such as the synthesis of chalcones (1,3-diaryl-2-propen-1-one core structures). These reactions typically involve the base-catalyzed reaction of an aromatic aldehyde with a ketone. The resulting chalcones are important synthetic intermediates for a variety of biologically active heterocyclic compounds, including pyrazolines, isoxazoles, and pyrimidines. The reactivity of the oxazole-2-carbaldehyde (B1317516) moiety makes it a foundational element for creating fused heterocyclic systems and poly-substituted oxazoles. Various synthetic strategies, such as the van Leusen oxazole synthesis which reacts aldehydes with tosylmethyl isocyanide (TosMIC), are employed to create the initial 5-substituted oxazole rings that can be further functionalized. nih.govijpsonline.com

Due to their versatile reactivity, oxazole aldehydes are utilized as precursors in the multistep synthesis of specialized fine chemicals, including pharmaceuticals and agrochemicals. The oxazole nucleus is a key component in numerous compounds that are investigated for medicinal applications. The ability to use the aldehyde group to construct larger, more complex molecules allows chemists to develop novel compounds with specific biological activities. chemimpex.com For instance, these intermediates are instrumental in producing substituted oxazoles that are later evaluated as potential drug candidates.

Biomedical Research Applications of Oxazole Derivatives

The oxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, as its derivatives can interact with a wide range of biological targets, including enzymes and receptors. humanjournals.comresearchgate.net This has led to extensive research into their potential therapeutic applications.

The increasing prevalence of multi-drug resistant microbial infections has spurred the search for new antimicrobial agents with novel structures. iajps.com Oxazole derivatives have emerged as a promising class of compounds in this area. iajps.com Researchers have synthesized and screened numerous oxazole-containing molecules, demonstrating their potential as antibacterial and antifungal agents. d-nb.infoijpsr.info The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity. iajps.com Studies have shown that certain oxazole derivatives exhibit significant zones of inhibition against various bacterial and fungal strains. ijpsr.infomedicopublication.com

Table 1: Examples of Antimicrobial Activity in Oxazole Derivatives

| Compound/Derivative Class | Target Organisms | Observed Activity | Reference |

| Amido sulfonamido methane (B114726) linked bisoxazoles | Various bacteria | Investigated as a new class of potential antibacterial agents. | iajps.com |

| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Various fungi | Exhibited high antifungal activity, with inhibition zones up to 90 mm. | iajps.com |

| 1,3-Oxazole-Quinoxaline amine hybrids | Various microbes | Developed and reported as antimicrobial agents. | humanjournals.com |

| Oxazole and benzothiazole-containing heterocycles | Various bacteria and fungi | Screened for antimicrobial activity, with several derivatives showing activity against tested strains. | d-nb.info |

| Nicotinamide-Oxazole derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | All tested compounds were found to be bioactive against the screened organisms. | ijpsr.info |

Oxazole derivatives are extensively investigated for their potential as anticancer agents. ijrpr.com They have shown broad-spectrum pharmacological properties, including activity against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through various mechanisms. researchgate.netnih.gov The oxazole moiety is considered a valuable template for the development of novel anticancer drugs. nih.gov Many derivatives have demonstrated excellent potency against a range of cancer cell lines, with IC₅₀ values in the nanomolar range. nih.govbenthamscience.com The anticancer activity of these compounds stems from their ability to inhibit numerous biological targets crucial for cancer cell survival and proliferation, such as protein kinases, DNA topoisomerases, and STAT3. nih.govbenthamscience.combenthamdirect.com

Table 2: Anticancer Mechanisms and Targets of Oxazole Derivatives

| Mechanism/Target | Description | Reference |

| Tubulin Polymerization Inhibition | Interfere with microtubule dynamics, leading to mitotic arrest and apoptosis. | researchgate.netnih.govbenthamscience.com |

| STAT3 Inhibition | Block the Signal Transducer and Activator of Transcription 3 pathway, which is critical for tumor cell growth and survival. | researchgate.netnih.govbenthamscience.com |

| G-quadruplex Interaction | Stabilize G-quadruplex DNA structures in telomeres and oncogene promoters, inhibiting cancer cell proliferation. | researchgate.netnih.govbenthamscience.com |

| DNA Topoisomerase Inhibition | Interfere with enzymes that manage DNA topology, leading to DNA damage and cell death. | nih.govbenthamscience.com |

| Protein Kinase Inhibition | Inhibit various protein kinases that are often dysregulated in cancer, affecting signaling pathways for cell growth and division. | nih.govbenthamscience.combenthamdirect.com |

A significant mechanism through which oxazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. researchgate.netbenthamscience.com Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle and induce apoptosis (programmed cell death). mdpi.com The oxazole core is a valuable heterocyclic scaffold for designing tubulin inhibitors that bind to the colchicine (B1669291) site on β-tubulin. researchgate.netmdpi.com This binding prevents the assembly of tubulin into microtubules, disrupting mitotic spindle formation and ultimately leading to cancer cell death. benthamscience.com Research has focused on synthesizing oxazole-containing compounds that can effectively inhibit tubulin polymerization at low concentrations. researchgate.netnih.gov For example, a derivative of 7-(3′,4′,5′-trimethoxyphenyl)- nih.goviajps.combenthamscience.comtriazolo[1,5-a]pyrimidine, which contains a pharmacophore known for tubulin inhibition, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 0.45 µM and strongly inhibited colchicine binding. mdpi.com

Exploration of Anticancer and Antiproliferative Compounds[9],[10],[13],[11],[12],[14],[5],

Novel Drug Candidate Development

The oxazole nucleus is a prominent feature in numerous biologically active compounds and is recognized for its importance in drug discovery. researchgate.netnih.gov The this compound moiety and its related structures are utilized as key intermediates in the synthesis of potential drug candidates targeting a range of conditions. chemimpex.com Research has focused on modifying this scaffold to generate derivatives with enhanced therapeutic potential. These compounds can interact with various enzymes and receptors within biological systems through non-covalent interactions, leading to diverse pharmacological effects. researchgate.net The aldehyde functional group, in particular, allows for easy derivatization, enabling chemists to create complex molecules and explore their utility in pharmaceutical development. chemimpex.com This has led to the investigation of oxazole-based compounds as potential antimicrobial, antifungal, and anticancer agents. nih.gov

Development of Anti-inflammatory and Analgesic Research Compounds

The oxazole scaffold and related heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, are actively investigated for their anti-inflammatory and analgesic properties. mdpi.comnih.govnih.gov Derivatives incorporating the oxazole framework have shown promise in preclinical models of inflammation and pain.

For instance, a series of synthesized 1,3,4-oxadiazole (B1194373) derivatives were evaluated for their in vivo anti-inflammatory activity. mdpi.com The study measured inflammatory markers including nitric oxide (NO), thiobarbituric acid-reducing substance (TBARS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). mdpi.com Certain derivatives, such as Ox-6d and Ox-6f, displayed significant anti-inflammatory effects, with the latter showing 74.16% activity compared to the standard drug ibuprofen's 84.31% in an albumin denaturation assay. mdpi.com The presence of a chloro-substituted phenyl ring in the most potent derivative was identified as a key structural feature for its activity. mdpi.com

Similarly, research on N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides, another related heterocyclic structure, demonstrated that all tested compounds possessed good analgesic action in the acetic acid writhing test. nih.gov Some of these compounds also exhibited fair anti-inflammatory activity in the carrageenan rat paw edema test, with low ulcerogenic effects compared to indomethacin. nih.gov Another study on 1,2,4-triazole (B32235) derivatives also reported encouraging anti-inflammatory and analgesic results when compared with ibuprofen. nih.gov

| Compound | Percent Inhibition (%) at 200 µg/mL | Standard Drug (Ibuprofen) Inhibition (%) |

|---|---|---|

| Ox-6d | 70.56 | 84.31 |

| Ox-6f | 74.16 |

Research into Antidiabetic and Metabolism-Enhancing Agents (e.g., PPARalpha/gamma agonists, GPR40 agonists)

Derivatives based on scaffolds similar to this compound have emerged as promising candidates for the treatment of type 2 diabetes. nih.gov Research has focused on designing dual agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and G protein-coupled receptor 40 (GPR40), two key targets in diabetes therapy. nih.gov GPR40 is particularly attractive due to its glucose-stimulated insulin (B600854) secretion effect, which carries a low risk of hypoglycemia. nih.gov

In one study, compounds were designed based on the pharmacophoric similarities of PPARγ and GPR40 agonists. nih.gov A lead compound demonstrated a 7-fold increase in the mRNA expression of PPARγ, which subsequently enhanced the expression of glucose transporter type 4 (GLUT4). nih.gov This same compound also doubled the intracellular calcium ion concentration, leading to increased insulin release, and increased the mRNA expression of GPR40 by 2-fold. nih.gov Molecular docking studies confirmed a high affinity of the compound for both PPARγ and GPR40 receptors. nih.gov

Another study discovered a series of potent GPR40 agonists containing a 3,5-dimethylisoxazole (B1293586) core. nih.gov The most potent compound, 11k, had an EC50 value of 15.9 nM and significantly reduced glucose excursion in both normal and type 2 diabetic mice. nih.gov These findings underscore the potential of developing novel antidiabetic agents from oxazole and isoxazole-based scaffolds. nih.govnih.gov

| Target | Activity Metric | Result |

|---|---|---|

| PPARγ | mRNA Expression Increase | 7-fold |

| GPR40 | mRNA Expression Increase | 2-fold |

| Insulin Secretion | [Ca2+]i Level Increase | 2-fold |

Studies on Antiviral and Antitubercular Activity

The oxazole scaffold is integral to the development of new agents against infectious diseases, including tuberculosis and viral infections. nih.govnih.gov The rise of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular chemotypes. nih.gov

Researchers have developed a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides that exhibit growth inhibitory activity against Mycobacterium tuberculosis. nih.gov Through medicinal chemistry efforts, improved compounds were designed that resist metabolic degradation by human liver microsomes while maintaining potent antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov

In the antiviral domain, various heterocyclic derivatives have been evaluated. A study on N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides showed that some compounds displayed activity against herpes simplex virus-1 and vaccinia virus. nih.gov One derivative, in particular, showed potent activity against feline coronavirus. nih.gov These studies highlight that azole-containing scaffolds (including oxazoles, isoxazoles, and thiazoles) serve as promising probes for designing new therapeutic agents with antiviral and antitubercular properties. nih.govnih.gov

Antioxidant Research

Oxidative stress is implicated in numerous degenerative diseases, making the development of antioxidant agents a key area of investigation. nih.gov Oxazole derivatives have been synthesized and evaluated for their ability to mitigate oxidative stress. nih.govmdpi.com

In one study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and tested for antioxidant activity. nih.gov The most active compound, E3, was found to inhibit microsomal EROD activity by 89%, which was comparable to the specific inhibitor caffeine (B1668208) (85%). nih.gov

Another research effort focused on 2,5-disubstituted-1,3,4-oxadiazole derivatives and evaluated their antioxidant potential using a DPPH free radical scavenging assay. mdpi.com The derivative Ox-6f demonstrated excellent antioxidant potential, with 80.23% inhibition of the free radical at a concentration of 100 µg/mL. mdpi.com The IC50 value for this compound was 25.35 µg/mL, compared to 6.13 µg/mL for the ascorbic acid standard. mdpi.com The presence of a 4-chlorophenyl moiety was deemed important for this activity. mdpi.com

| Compound | Radical Scavenging (%) at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|

| Ox-6f | 80.23 | 25.35 |

| Ascorbic Acid (Standard) | 87.21 | 6.13 |

Enzyme Inhibition Studies (e.g., HDAC6, Glucosamine-6-phosphate synthase)

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway and is considered a promising target for developing antimicrobial and antidiabetic agents. nih.govnih.gov A number of heterocyclic compounds, including those with oxazole rings, have been investigated as potential inhibitors of this enzyme. nih.gov

Research has identified several synthetic compounds, including 1,3-oxazole derivatives, as putative inhibitors of GlcN-6-P synthase based on molecular docking results. nih.gov The search for inhibitors has yielded various heterocyclic systems that demonstrate significant biological activities presumed to be due to their interaction with this enzyme. nih.govresearchgate.net The development of these inhibitors is considered a promising strategy for creating novel drugs, provided their selective toxicity is confirmed. nih.govnih.gov While the initial search did not yield specific results for HDAC6 inhibition by this compound derivatives, the focus on GlcN-6-P synthase highlights a key area of enzyme inhibition research for this class of compounds.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For oxazole derivatives, SAR investigations are crucial for optimizing lead compounds to enhance their potency and selectivity. researchgate.netnih.gov

For example, in the development of GPR40 agonists, docking studies were conducted to understand the interaction mode of a series of analogues, helping to explain the observed activity. nih.gov Similarly, SAR analysis of disorazole C1 analogues, which feature an oxazole ring, extended the understanding of how structural modifications, such as replacing the oxazole with a thiazole (B1198619) or altering stereochemistry, affect cytotoxic activity. nih.gov These studies are instrumental in identifying the key pharmacophoric features of the molecule responsible for its therapeutic effects. nih.govnih.gov By systematically modifying the oxazole scaffold and evaluating the resulting biological activity, researchers can design improved compounds with better efficacy and metabolic stability. nih.govnih.gov

Molecular Docking and Computer-Aided Drug Design in Target-Ligand Interactions

Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and predict the interactions between a ligand (a potential drug molecule) and a biological target, typically a protein or enzyme. Molecular docking is a key CADD technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This analysis helps in understanding the binding affinity and mechanism of action, thereby guiding the design of more potent and selective drug candidates.

While the broader class of oxazole derivatives is frequently subjected to molecular docking studies to explore their therapeutic potential, specific research detailing the molecular docking of this compound and its direct derivatives is not extensively documented in publicly available literature. However, studies on structurally similar compounds, such as other substituted oxazole-carbaldehydes, have been conducted. For instance, research on 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbaldehyde derivatives has utilized molecular docking to investigate their potential as anticancer and antimicrobial agents. researchgate.net These studies typically involve docking the ligands into the active sites of target proteins to predict binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues.

The general process for such an investigation would involve the steps outlined in the table below.

Table 1: Generalized Workflow for Molecular Docking of Oxazole Derivatives

| Step | Description |

|---|---|

| 1. Target Selection & Preparation | Identification of a biologically relevant protein target (e.g., an enzyme in a pathogen). The 3D structure of the protein is obtained from a database like the Protein Data Bank (PDB). |

| 2. Ligand Preparation | The 3D structure of the this compound derivative is generated and its energy is minimized using computational chemistry software. |

| 3. Docking Simulation | A docking algorithm is used to place the ligand into the active site of the target protein in various orientations and conformations. |

| 4. Scoring and Analysis | The different poses are "scored" based on their predicted binding affinity. The pose with the best score is analyzed to identify key molecular interactions with the protein's active site. |

| 5. Lead Optimization | Based on the docking results, the oxazole derivative can be chemically modified to enhance its interaction with the target, potentially improving its biological activity. |

Although specific docking scores and target interactions for this compound are not available, the principles of CADD are fully applicable to this scaffold for exploring its potential in drug discovery.

Agrochemical Research Applications

Synthesis of Pesticide Intermediates and Herbicides

The oxazole and related isoxazole (B147169) heterocyclic rings are important structural motifs in the field of agrochemicals, forming the core of many commercial herbicides, fungicides, and insecticides. nuph.edu.ua The specific substitution pattern on the ring system allows for the fine-tuning of biological activity and selectivity.

This compound, with its reactive aldehyde group, serves as a versatile building block for synthesizing more complex molecules. The aldehyde functionality can readily participate in condensation and cyclization reactions to build larger, more elaborate chemical structures. While direct examples of commercial pesticides synthesized from this compound are not prominent in the literature, its potential as a precursor is clear. For instance, oxazoline (B21484) compounds, which are structurally related, are known to have high acaricidal (mite-killing) activity. nih.gov Furthermore, various 1,3,4-thiadiazole (B1197879) and 1,2,4-oxadiazole (B8745197) derivatives have demonstrated significant herbicidal and antifungal activities. researchgate.netmdpi.com

The general synthetic utility of this scaffold points towards its potential use in creating novel agrochemicals, even if specific, widely-marketed examples are not yet established.

Tailoring Properties for Crop Protection and Growth Enhancement

The development of new agrochemicals focuses on creating molecules that not only effectively control pests and weeds but also exhibit crop safety and potentially enhance plant growth. The chemical structure of a compound is directly linked to these properties. Modifications to a core scaffold, such as the this compound ring system, can alter its mode of action, uptake by plants, and metabolic stability.

Although specific studies detailing the tailoring of crop protection properties using the this compound scaffold are limited, research on related oxazole structures provides relevant insights. For example, certain N-sulfonyl substituted 1,3-oxazole derivatives have been investigated for their ability to stimulate the root and shoot growth of soybean seedlings. This indicates that the oxazole core can be incorporated into molecules designed for growth enhancement.

The process of tailoring properties involves synthesizing a series of derivatives and screening them for desired effects. For the this compound scaffold, this would involve chemical modification of the aldehyde group to produce various derivatives (e.g., imines, oximes, hydrazones) and subsequent biological screening.

Table 3: Potential Modifications and Their Impact on Agrochemical Properties

| Modification Site | Type of Reaction | Potential Derivative | Desired Outcome |

|---|---|---|---|

| Aldehyde Group | Condensation with amines | Schiff bases (Imines) | Enhanced herbicidal or fungicidal activity |

| Aldehyde Group | Reaction with hydroxylamine | Oximes | Improved systemic movement in plants |

| Aldehyde Group | Knoevenagel condensation | α,β-Unsaturated systems | Precursors for further heterocyclic synthesis with novel bioactivity |

Materials Science Research Applications

Exploration in Scintillating Materials

The oxazole ring is a fundamental structural motif in the field of scintillating materials, where it functions as a fluorescent component, often referred to as a fluor or wavelength shifter. Scintillators are materials that emit light upon excitation by ionizing radiation, and organic scintillators typically consist of a solvent (or polymer matrix) that absorbs the initial energy and transfers it to dissolved fluorescent compounds. These fluors then re-emit the energy as visible light, which can be detected by a photosensor.

While direct applications of this compound in scintillators are not extensively documented, the inherent photophysical properties of the 2,5-diaryloxazole scaffold are well-established and form the basis for some of the most common scintillating agents. tandfonline.comacs.org Classic examples include 2,5-diphenyloxazole (B146863) (PPO) and 1,4-di-(5-phenyl-2-oxazolyl)-benzene (POPOP), which are widely used as primary and secondary solutes, respectively, in both liquid and plastic scintillators. tandfonline.comwikipedia.org The function of these oxazole-based compounds is to absorb the ultraviolet radiation emitted by the primary solvent and re-emit it at longer wavelengths, a process that enhances the efficiency of light detection. wikipedia.org

The suitability of oxazole derivatives for these applications stems from their favorable photophysical properties, such as high fluorescence quantum yields and short fluorescence lifetimes. nih.govresearchgate.net Research into novel oxazole derivatives continues to explore how different substituents on the oxazole ring influence these properties. Studies on various substituted oxazoles demonstrate that modifications to the molecular structure can tune the absorption and emission spectra, as well as the sensitivity of the fluorescence to the solvent environment. nih.govresearchgate.nethkbu.edu.hk For instance, certain benzoxazole (B165842) and naphthoxazole derivatives exhibit intense absorption and emission over a broad spectral range. researchgate.net The investigation of such compounds is crucial for developing new, more efficient materials for radiation detection.

| Compound Name | Abbreviation | Key Structural Features | Noteworthy Photophysical Property | Reference |

|---|---|---|---|---|

| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole | MDPAPAO | Oxazole with diphenylamino and acetyl groups | Displays the highest fluorescence quantum yield and lifetime among a series of related compounds; exhibits intramolecular charge transfer properties. | nih.govhkbu.edu.hk |

| 2,5-diphenyloxazole | PPO | Oxazole with phenyl groups at C2 and C5 | A widely used primary fluor in organic scintillators due to its efficient fluorescence. | wikipedia.org |

| 1,4-di-(5-phenyl-2-oxazolyl)-benzene | POPOP | Two 5-phenyloxazole (B45858) units linked by a benzene (B151609) ring | Commonly used as a secondary wavelength shifter to shift the emission of PPO to longer, more easily detectable wavelengths. | wikipedia.org |

Catalytic Applications of Oxazoles

The oxazole moiety is a versatile component in modern catalysis, primarily serving as a ligand that coordinates with transition metals to form highly active and selective catalysts. alfachemic.com The nitrogen atom in the oxazole ring acts as an effective N-donor, forming stable complexes with a variety of metals, including vanadium, palladium, nickel, and copper. alfachemic.commdpi.comtandfonline.com These oxazole-containing ligands have found utility in diverse catalytic transformations ranging from polymerization to asymmetric synthesis.

A significant application is in olefin polymerization. Vanadium complexes featuring methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and the copolymerization of ethylene with norbornene. mdpi.comproquest.com The substitution pattern on the oxazole and oxazoline rings has a considerable impact on catalyst activity and the properties of the resulting polymer. mdpi.comproquest.com For example, a methyl group at the 5-position of the oxazole ring was found to increase catalyst activity in ethylene polymerization. mdpi.com

In the realm of cross-coupling reactions, oxazole derivatives play a crucial role in forming catalysts for creating carbon-carbon and carbon-heteroatom bonds. Palladium complexes with oxazole-containing ligands are effective in direct arylation reactions. tandfonline.com Furthermore, nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed using oxazole-based ligands to produce biaryl compounds. tandfonline.com Copper(II) triflate has been used as a catalyst to synthesize 2,4-disubstituted oxazoles from diazoketones and amides. tandfonline.com

The development of chiral oxazole-containing ligands has been particularly impactful in the field of asymmetric catalysis, where creating molecules with a specific three-dimensional arrangement is critical. Novel planar-chiral oxazole-pyridine N,N-ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric acetoxylative cyclization reactions, yielding biologically relevant molecules with high enantioselectivity. acs.org The modular nature of oxazole synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific reactions. acs.org

| Metal Center | Ligand Type | Catalytic Application | Key Finding | Reference |

|---|---|---|---|---|

| Vanadium | (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole | Ethylene polymerization and copolymerization | Active catalysts for producing polyethylene (B3416737) and ethylene-norbornene copolymers. Ligand substitution influences catalyst activity. | mdpi.comproquest.com |

| Palladium | Planar-chiral oxazole-pyridine | Asymmetric acetoxylative cyclization | Achieved high enantioselectivity in the synthesis of chiral cis-hydrobenzofurans. | acs.org |

| Nickel | Oxazole-containing ligand | Suzuki-Miyaura coupling | Effective for the synthesis of 2,4,5-trisubstituted oxazoles. | tandfonline.com |

| Copper(II) | (Forms complex with benzoxazole derivative) | Benzene hydroxylation | A copper-benzoxazole complex encapsulated in a zeolite showed high selectivity toward phenol. | ju.edu.sa |

| Palladium(II) | N,C-chelating oxazole-carbene | Hydrosilylation | Demonstrates the utility of novel, modularly synthesized oxazole-based ligands in catalysis. | acs.org |

Conclusion and Future Research Directions

Summary of Current Research Status

Research directly focused on 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde is limited in currently available scientific literature. Its study is largely embedded within the broader exploration of substituted oxazoles. The oxazole (B20620) ring system is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. tandfonline.com Consequently, much of the research on oxazole derivatives investigates their potential pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

The presence of methyl groups at the 4 and 5 positions and a carbaldehyde group at the 2-position suggests that this compound is primarily of interest as a synthetic intermediate. The aldehyde group, in particular, is a versatile functional group that can undergo various chemical transformations such as nucleophilic addition, condensation, and oxidation, allowing for the construction of more complex molecules.

While specific studies on the biological activities or material applications of this compound are not extensively documented, its structural motifs are found in more complex molecules with known bioactivities. The current research status can be summarized as being in a nascent stage, with its value primarily recognized in its potential as a building block for combinatorial chemistry and drug discovery programs.

Emerging Trends and Challenges in Oxazole Chemistry

The field of oxazole chemistry is dynamic, with several emerging trends and persistent challenges that shape the research landscape.

Emerging Trends:

Sustainable Synthesis: There is a growing emphasis on the development of greener and more efficient synthetic methods for oxazole derivatives. numberanalytics.com This includes the use of environmentally benign solvents, catalysts, and microwave-assisted synthesis to reduce reaction times and waste. ijpsonline.com

Catalytic C-H Functionalization: Direct functionalization of the oxazole ring's C-H bonds is a significant area of research. This approach avoids the need for pre-functionalized starting materials, making the synthesis of complex oxazoles more atom-economical.

Flow Chemistry: The use of continuous flow reactors for the synthesis of oxazoles is gaining traction. This technology offers advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in traditional batch processes.

Applications in Materials Science: Oxazole-based compounds are being investigated for their potential in materials science, including their use in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, polymers, and dyes. numberanalytics.com

Medicinal Chemistry and Drug Discovery: The oxazole scaffold continues to be a focal point in the search for new therapeutic agents. nih.govtandfonline.com Research is increasingly focused on the design and synthesis of oxazole derivatives with high target specificity and novel mechanisms of action for a wide range of diseases. tandfonline.comeurekaselect.com

Challenges:

Ring Sensitivity: The oxazole ring can be sensitive to certain reaction conditions, which can limit the scope of applicable synthetic methodologies. chemrxiv.org

Regioselectivity: Achieving high regioselectivity in the functionalization of substituted oxazoles can be challenging, often requiring carefully designed synthetic strategies.

Scalability: While many synthetic methods for oxazoles are effective on a laboratory scale, scaling them up for industrial production can present difficulties. chemrxiv.org

Pharmacokinetic Properties: A significant challenge in the development of oxazole-based drugs is optimizing their pharmacokinetic properties, as many promising compounds fail to advance to clinical trials due to poor in vivo activity. researchgate.net

Prospective Research Avenues for this compound and its Analogues

Given its structure, this compound and its analogues present several promising avenues for future research.

Synthesis of Novel Compound Libraries: The aldehyde functionality can be exploited to create large and diverse libraries of compounds through reactions such as the Wittig reaction, reductive amination, and condensation with active methylene (B1212753) compounds. These libraries can then be screened for various biological activities.

Development of Bioactive Molecules: The oxazole core is a key component of many natural products with potent biological effects. Future research could focus on using this compound as a starting material for the total synthesis of such natural products or their analogues. The resulting compounds could be investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents.

Probes for Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or other reporter groups. These molecules could serve as chemical probes to study biological processes or to identify and validate new drug targets.

Material Science Applications: The aromatic and electron-rich nature of the oxazole ring suggests that polymers and dyes incorporating this scaffold could have interesting photophysical properties. Research into the synthesis and characterization of such materials derived from this compound could lead to new applications in electronics and photonics.

Catalyst Development: The nitrogen atom in the oxazole ring can act as a ligand for metal centers. This opens up the possibility of designing and synthesizing novel oxazole-based ligands for use in asymmetric catalysis and other areas of organometallic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a formylating agent (e.g., POCl₃/DMF). Reaction parameters like temperature (reflux vs. ambient), solvent choice (e.g., DCM or THF), and stoichiometry of reagents significantly impact yield. For instance, extended reflux times (4–6 hours) in anhydrous conditions are critical to avoid side reactions such as hydrolysis . Alternative methods include condensation reactions with substituted aldehydes under acidic catalysis (e.g., glacial acetic acid), as demonstrated in triazole derivative syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and methyl groups (δ 2.1–2.5 ppm for CH₃ on the oxazole ring). ¹³C NMR identifies the carbonyl carbon (δ ~190 ppm) and heterocyclic carbons.

- FTIR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N/C=C in oxazole).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺, expected m/z for C₆H₇NO₂: 141.0426).

- HPLC : Reverse-phase chromatography with UV detection (λ ~250–280 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination of this compound derivatives?

- Methodological Answer : Contradictions in unit cell parameters or electron density maps may arise from disordered solvent molecules or twinning. Use SHELXL for refinement, employing constraints (e.g., ISOR, DELU) to stabilize thermal motion of methyl groups. For visualization, ORTEP-III aids in identifying steric clashes or incorrect torsion angles. High-resolution data (≤ 0.8 Å) is critical for resolving ambiguities, and twin refinement (TWIN/BASF commands in SHELXL) may be necessary for non-merohedral twinning .

Q. What strategies optimize multi-step synthesis yields when this compound is an intermediate?

- Methodological Answer :

- Protection of Aldehyde Group : Convert the aldehyde to a stable acetal or imine during subsequent steps to prevent undesired nucleophilic additions.

- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for functionalization, ensuring anhydrous conditions and degassed solvents.

- Workup : Employ flash chromatography with silica gel modified with triethylamine (for acidic impurities) or acetic acid (for basic byproducts). Monitor intermediates via TLC (Rf ~0.3 in EtOAc/hexane, 1:3) .

Q. How does the oxazole ring in this compound influence its coordination chemistry or bioactivity?

- Methodological Answer : The oxazole ring acts as a π-deficient heterocycle, enabling ligand-metal interactions (e.g., with Cu²⁺ or Ru³⁺). For bioactivity, the methyl groups enhance lipophilicity, potentially improving membrane permeability. In enzyme inhibition studies (e.g., kinases), the aldehyde moiety may form reversible Schiff bases with lysine residues. Comparative studies using analogs (e.g., 4,5-diphenyl oxazole) can isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.